7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
“7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the CAS Number: 87572-02-9 . It has a molecular weight of 201.64 . The IUPAC name for this compound is also "7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one" .
Molecular Structure Analysis
The Inchi Code for “7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is "1S/C6H4ClN3OS/c7-2-4-1-5(11)10-6(9-4)12-3-8-10/h1,3H,2H2" .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 194-196°C . The predicted boiling point is approximately 313.8°C at 760 mmHg . The predicted density is approximately 1.8 g/cm^3 , and the predicted refractive index is 1.80 .Scientific Research Applications
Synthesis and Catalytic Applications
Research on pyrimidine scaffolds, including derivatives similar to 7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, has shown their crucial role in medicinal and pharmaceutical industries due to broad synthetic applications and bioavailability. Hybrid catalysts employing organocatalysts, metal catalysts, and nanocatalysts have been utilized for the synthesis of pyrimidine derivatives through one-pot multicomponent reactions, highlighting their wide applicability and the ongoing interest in developing lead molecules (Parmar, Vala, & Patel, 2023).
Optical Sensing and Biological Activities
Compounds containing pyrimidine derivatives have found significant use as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Their versatility also extends to biological and medicinal applications, underscoring the competence of pyrimidine derivatives in both sensing and biological contexts (Jindal & Kaur, 2021).
Medicinal Chemistry and Drug Development
The pyrazolo[1,5-a]pyrimidine scaffold, related to the compound , has been identified as a privileged heterocycle in drug discovery due to its broad range of medicinal properties, including anticancer, CNS agents, and anti-infectious activities. The structure-activity relationship (SAR) studies around these scaffolds have garnered attention, presenting opportunities for medicinal chemists to exploit this scaffold in developing potential drug candidates (Cherukupalli et al., 2017).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These derivatives have been explored for their applications in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the potential of pyrimidine derivatives in the field of optoelectronics (Lipunova et al., 2018).
Safety And Hazards
properties
IUPAC Name |
7-(chloromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3OS/c7-2-4-1-5(11)10-6(9-4)12-3-8-10/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFLCUVUUVPDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N(C1=O)N=CS2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
CAS RN |
87572-02-9 |
Source
|
Record name | 7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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